molecular formula C12H9N3O B1395643 6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one CAS No. 933768-16-2

6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one

Cat. No. B1395643
CAS RN: 933768-16-2
M. Wt: 211.22 g/mol
InChI Key: ZKADTGIXIVMIOU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Information on the chemical reactions involving “6,11-dihydro-5H-dipyrido[2,3-b:4’,3’-f]azepin-5-one” was not available in the search results .

Mechanism of Action

The mechanism of action of 6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one 5-one is not fully understood. However, it is believed that this compound 5-one interacts with proteins and enzymes in the body, and that these interactions are responsible for its biological activity. Additionally, this compound 5-one is believed to interact with other molecules in the body, such as hormones and neurotransmitters, which may also contribute to its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 5-one are not fully understood. However, it has been shown to have an anti-inflammatory effect, and to reduce the production of pro-inflammatory cytokines. Additionally, this compound 5-one has been shown to have an anti-cancer effect, and to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one 5-one in laboratory experiments include its low cost and its availability in a variety of forms. Additionally, this compound 5-one is relatively stable and can be stored for long periods of time. The main limitation of using this compound 5-one in laboratory experiments is that it is difficult to obtain in large quantities.

Future Directions

The future directions for 6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one 5-one include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research into its potential therapeutic uses and its safety profile is needed. Additionally, further research into its potential applications in other fields, such as biochemistry and drug discovery, is also needed. Finally, further research into the synthesis of this compound 5-one is needed in order to make it more accessible and cost-effective.

Scientific Research Applications

6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one 5-one has a wide range of applications in scientific research. It has been used in studies of the structure and function of proteins, as well as in studies of the structure and function of DNA. This compound 5-one has also been used in studies of the mechanism of action of drugs, and in studies of the biochemical and physiological effects of drugs. Additionally, this compound 5-one has been used in studies of the structure and function of enzymes, and in studies of the structure and function of hormones.

Safety and Hazards

Information on the safety and hazards associated with “6,11-dihydro-5H-dipyrido[2,3-b:4’,3’-f]azepin-5-one” was not available in the search results .

properties

IUPAC Name

2,4,14-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-11-6-8-3-5-13-7-10(8)15-12-9(11)2-1-4-14-12/h1-5,7H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKADTGIXIVMIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NC=C2)NC3=C(C1=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716719
Record name 6,11-Dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933768-16-2
Record name 6,11-Dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N,N,N′,N′-tetramethylethylenediamine (8.0 mL, 0.053 mol) and N,N-diisopropylamine (7.4 mL, 0.053 mol) were mixed in tetrahydrofuran (43 mL) and then cooled to −78° C. To the mixture was added 2.50 M of n-butyllithium in hexane (21 mL, 0.0525 mol) and stirred at −78° C. for 10 minutes then at 0° C. for 10 minutes. In a separate flask was added N,N-diethyl-2-[4-methylpyridin-3-yl)amino]nicotinamide (5.00 g, 0.0176 mol) in tetrahydrofuran (100 mL) and then cooled to 0° C. under an atmosphere of nitrogen. The mixture from the first flask was added to the second flask and the resulting mixture stirred at 0° C. for 30 minutes. The reaction was quenched with (aq)NH4Cl and was extracted with ethyl acetate. The organic extracts were washed with brine, dried over MgSO4, concentrated, and purified by column chromatography on silica gel (10% methanol 90% ethyl acetate) to give 3.34 g of the desired product. 1H NMR (300 MHz, CDCl3): δ 8.49 (s, 1H), 8.41-8.45 (m, 2H), 8.34 (dd, 1H, J1=7.8 Hz, J2=1.5 Hz), 7.78 (br s, 1H), 7.24-7.26 (m, 1H), 6.97-7.25 (m, 1H), 3.89 (s, 2H). MS [M+H]=212.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one
Reactant of Route 2
6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one
Reactant of Route 3
6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one
Reactant of Route 4
6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one
Reactant of Route 5
6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one
Reactant of Route 6
6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one

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